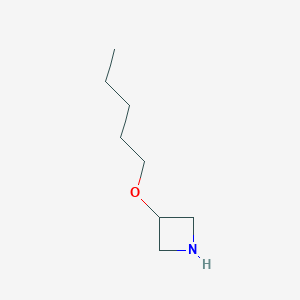

3-(Pentyloxy)azetidine

描述

Significance of Azetidine (B1206935) Core in Chemical and Medicinal Sciences

The azetidine scaffold is a privileged structure in drug discovery, primarily due to its ability to serve as a bioisosteric replacement for other cyclic amines like pyrrolidine (B122466) and piperidine. chemrxiv.org This substitution can lead to improved metabolic stability and other desirable pharmacokinetic properties in drug candidates. chemrxiv.org The rigid four-membered ring of azetidine can also help in orienting substituents in a specific three-dimensional arrangement, which is crucial for binding to biological targets. nih.gov

The presence of the nitrogen atom within the strained ring imparts unique chemical properties, making azetidines valuable intermediates in organic synthesis. magtech.com.cnrsc.org Their reactivity, driven by ring strain, allows for a variety of chemical transformations, leading to the synthesis of more complex molecules. rsc.orgrsc.org Despite their synthetic challenges, the diverse pharmacological activities exhibited by azetidine-containing compounds, such as anticancer, antibacterial, and anti-inflammatory properties, underscore their importance in medicinal chemistry. nih.govmedwinpublishers.comiipseries.org

Historical Context of Azetidine Research and Development

The history of azetidine chemistry dates back to the early 20th century. jmchemsci.comjmchemsci.com However, for a long time, the synthesis of these four-membered heterocycles was considered a significant challenge due to the inherent ring strain, which made them less explored compared to their five- and six-membered counterparts. nih.govmedwinpublishers.com

Early synthetic methods often involved cycloaddition and cyclization reactions. medwinpublishers.com A significant breakthrough in azetidine synthesis was the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, which has been widely used for the preparation of β-lactams (2-azetidinones). iipseries.org Over the years, advancements in synthetic methodologies have made azetidines more accessible. nih.gov These developments include intramolecular amination of organoboronates, ring expansions, and various catalytic methods. magtech.com.cnorganic-chemistry.org The discovery of naturally occurring azetidines, such as L-azetidine-2-carboxylic acid from the lily of the valley, further spurred interest in this class of compounds. medwinpublishers.com

Overview of 3-(Pentyloxy)azetidine as a Representative Azetidine Derivative

This compound is a specific derivative of azetidine that features a pentyloxy group attached to the 3-position of the azetidine ring. This compound serves as a valuable example of how the azetidine core can be functionalized to create molecules with specific properties. The hydrochloride salt of this compound is also commonly available for research purposes. sigmaaldrich.comamericanelements.com

The synthesis of this compound and its analogs generally involves multi-step reaction sequences. ontosight.airesearchgate.net While specific synthetic details for this exact compound are not extensively documented in publicly available literature, general methods for the synthesis of 3-alkoxyazetidines can be inferred from established azetidine chemistry. These often start from a suitable azetidine precursor, followed by the introduction of the pentyloxy side chain.

The chemical structure of this compound suggests its potential utility as a building block in medicinal chemistry. ontosight.ai The ether linkage and the pentyl chain can influence the compound's lipophilicity and interactions with biological targets. The azetidine nitrogen provides a site for further modification, allowing for the creation of a library of related compounds for screening in drug discovery programs. sciencedaily.com

Below is a table summarizing the key chemical information for this compound hydrochloride:

| Property | Value |

| IUPAC Name | This compound;hydrochloride |

| CAS Number | 1309207-29-1 |

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| Physical Form | Oil |

| InChI Key | DNBRDURRELXQIS-UHFFFAOYSA-N |

| Data sourced from sigmaaldrich.comaccelachem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-pentoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQEQNBHSQJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314618 | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-55-5 | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pentyloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Pentyloxy Azetidine

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula. measurlabs.com Unlike low-resolution MS, which provides integer mass values, HRMS can measure m/z values to several decimal places. alevelchemistry.co.uk This high accuracy allows for the calculation of an exact elemental composition. azolifesciences.com

For 3-(Pentyloxy)azetidine, the molecular formula is C₈H₁₇NO. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured exact mass of this ion would be compared to the calculated theoretical mass to confirm the molecular formula.

Calculated Exact Mass for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₈H₁₇NO | 143.13101 |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.13829 |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org This technique is invaluable for analyzing the purity of a sample and for identifying compounds in complex mixtures. nih.gov

In a typical LC/MS analysis of this compound, a reversed-phase HPLC column would be used to separate the compound from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer. Using ESI in positive ion mode, the protonated molecule [M+H]⁺ (m/z ≈ 144.1) would be monitored to confirm the presence and retention time of the target compound. Further analysis using tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, providing data that can help to confirm the structure of the pentyloxy and azetidine (B1206935) moieties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, which is typically expressed in wavenumbers (cm⁻¹). For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its azetidine ring and pentyloxy side chain.

The key functional groups in this compound are the secondary amine (N-H) of the azetidine ring, the ether linkage (C-O-C), and the aliphatic carbon-hydrogen (C-H) bonds in both the ring and the pentyloxy group. The expected vibrational modes and their corresponding characteristic absorption ranges are detailed below.

N-H Stretch: The stretching vibration of the N-H bond in a secondary amine typically appears as a weak to medium absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch: The stretching vibrations of C-H bonds in the aliphatic pentyloxy group and the azetidine ring are expected in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups will be observed.

C-N Stretch: The stretching vibration of the C-N bond within the azetidine ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-O Stretch: The characteristic stretching vibration of the C-O-C ether linkage is anticipated to produce a strong absorption band in the range of 1150-1085 cm⁻¹.

N-H Bend: The bending vibration of the N-H bond in the secondary amine is expected to be observed in the 1550-1650 cm⁻¹ range.

CH₂/CH₃ Bending: The bending (scissoring, rocking, wagging, and twisting) vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups will appear in the fingerprint region, typically between 1470 cm⁻¹ and 1370 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Azetidine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O (Ether) | Stretch | 1085 - 1150 | Strong |

| C-N (Azetidine) | Stretch | 1020 - 1250 | Medium |

| N-H (Azetidine) | Bend | 1550 - 1650 | Variable |

| CH₂ (Aliphatic) | Bend (Scissoring) | ~1465 | Medium |

| CH₃ (Aliphatic) | Bend (Asymmetric) | ~1450 | Medium |

| CH₃ (Aliphatic) | Bend (Symmetric) | ~1375 | Medium |

Computational and Theoretical Studies on 3 Pentyloxy Azetidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the distribution of electrons, molecular orbital energies, and electrostatic potential. thescience.devresearchgate.net For 3-(Pentyloxy)azetidine, these calculations would reveal the influence of the electron-donating pentyloxy group on the electron density of the four-membered azetidine (B1206935) ring.

The nitrogen atom in the azetidine ring is a key feature, and its lone pair of electrons significantly influences the molecule's properties. DFT calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. In related azetidine derivatives, the substituent at the 3-position has been shown to modulate these frontier orbital energies. thescience.dev For this compound, the oxygen atom of the pentyloxy group would likely contribute to the HOMO, making this region susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively high | Suggests lower reactivity towards nucleophiles compared to unsubstituted azetidine. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |

| Mulliken Charge on Nitrogen | Negative | Confirms the nucleophilic character of the nitrogen atom. |

| Electrostatic Potential | Negative potential localized around the nitrogen and oxygen atoms. | Highlights regions prone to interaction with positive charges or hydrogen bond donors. |

Note: The values in this table are illustrative and represent expected trends based on quantum chemical principles applied to azetidine derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgvistas.ac.in This is particularly valuable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target like a protein receptor or enzyme. researchgate.netproquest.com Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-target complex over time. researchgate.net An MD simulation would model the atoms' movements, revealing the stability of the binding pose and the flexibility of the ligand and protein. For this compound, simulations could show how the flexible pentyloxy chain adapts within a binding pocket and whether key hydrogen bonds with the azetidine nitrogen are maintained. Such studies on other azetidine derivatives have been crucial in designing compounds with specific biological activities, such as enzyme inhibitors. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Indicates a favorable and stable binding interaction. |

| Key Hydrogen Bonds | Azetidine N-H with Asp145; Pentyloxy O with Lys72 | These interactions are critical for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Pentyl chain with Leu83, Val34, Ile128 | The aliphatic chain fits into a nonpolar pocket, contributing to binding affinity. |

| RMSD during MD (Å) | 1.2 Å over 100 ns | The low root-mean-square deviation suggests the binding pose is stable over time. |

Note: This data is hypothetical and serves to illustrate the type of information gained from docking and MD simulations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. nih.gov For reactions involving this compound, such as ring-opening or N-alkylation, computational models can clarify the energetic barriers and the stereochemical outcomes. acs.org

For instance, the ring-opening of azetidines is a reaction of significant synthetic interest, driven by the release of ring strain (approx. 25.4 kcal/mol). rsc.org DFT calculations can model the approach of a nucleophile, the breaking of a C-N bond, and the formation of the transition state. These studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism and why certain regioselectivities are observed.

Prediction of Reactivity and Synthetic Feasibility using Computational Models

Computational models can prescreen potential synthetic routes, saving time and resources in the lab. thescience.dev By calculating properties like frontier orbital energies, researchers can predict whether reactants are electronically matched for a desired reaction. thescience.dev This approach has been successfully used to predict the feasibility of photocatalyzed reactions to form azetidine rings. thescience.devbioquicknews.com

For this compound, computational models could be used to predict its reactivity in various synthetic transformations. For example, the nucleophilicity of the nitrogen atom can be quantified and compared to other amines, helping to select appropriate conditions for acylation or alkylation reactions. Similarly, the feasibility of C-H activation at different positions on the ring or the pentyloxy chain could be assessed by calculating bond dissociation energies.

Conformational Analysis of the this compound Ring System

For this compound, the key conformational questions involve the ring pucker and the rotational isomers (rotamers) of the pentyloxy group. The azetidine ring can undergo a "ring-flipping" motion between two puckered states. The substituent at the 3-position influences the energetic preference for one state over the other. Computational studies on 3-fluoroazetidines, for example, have shown that electrostatic interactions between the substituent and the nitrogen atom can significantly favor one puckered form. researchgate.net The bulky and flexible pentyloxy group in this compound would have its own set of preferred conformations, which would in turn influence the ring's puckering. Energy calculations for each possible conformation would identify the global minimum energy structure, representing the most populated state of the molecule.

Table 3: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Azetidine Derivatives

General Principles of SAR in Azetidine-Containing Compounds

The structure-activity relationship (SAR) of azetidine-containing compounds is guided by the interplay of the ring's inherent properties and the nature of its substituents. The azetidine (B1206935) ring is a four-membered heterocycle that provides a rigid scaffold, which can be advantageous for ligand-protein interactions. nih.gov Its small size and low molecular weight can improve ligand efficiency. nih.gov

Key principles of SAR for this class of compounds often revolve around:

Substitution Position: The biological activity of azetidine derivatives can be highly dependent on the position of substituents (N-1, C-2, or C-3). For instance, in a series of STAT3 inhibitors, moving a carboxamide group from the 2-position to the 3-position of the azetidine ring resulted in a loss of activity. acs.org Similarly, studies on GABA uptake inhibitors explored derivatives substituted at both the 2- and 3-positions, finding that different positions yielded varying potencies for GAT-1 and GAT-3 transporters. drugbank.comnih.gov

Nature of Substituents: The properties of the substituents themselves—such as size, lipophilicity, and electronic effects—are critical. In the development of GABA uptake inhibitors, introducing lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl on azetidin-2-ylacetic acid derivatives led to high potency at the GAT-1 transporter. drugbank.comnih.govebi.ac.uk

Stereochemistry: The stereochemistry of substituents on the azetidine ring can have a profound impact on biological activity. For example, in a series of azetidine-based STAT3 inhibitors, the (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer. acs.org

Studies have shown that azetidine derivatives can act on a variety of biological targets, including as GABA uptake inhibitors, STAT3 inhibitors, and human cytomegalovirus (HCMV) inhibitors. acs.orgdrugbank.comnih.gov The specific activity is tuned by the substituents attached to the azetidine core. For example, azetidine-containing dipeptides have been investigated as non-covalent inhibitors of HCMV replication, with SAR studies indicating the importance of a hydrophobic environment around the carboxylate group at the 2-position. nih.gov

Influence of the Azetidine Ring System on Molecular Conformation and Biological Interactions

The azetidine ring is a strained, four-membered heterocycle that imparts significant conformational constraints on molecules in which it is incorporated. researchgate.netrsc.org This conformational rigidity is a key feature that influences its interaction with biological targets.

Conformational Characteristics: Unlike more flexible five- or six-membered rings, the azetidine ring has a more defined, puckered structure. nih.gov This rigidity helps to lock the substituents in specific spatial orientations, which can lead to more selective binding to target proteins by reducing the entropic penalty of binding. nih.gov The puckering of the azetidine ring can be influenced by its substituents. nih.govresearchgate.net

Role as a Bioisostere: The azetidine ring is increasingly used as a bioisostere for other common chemical groups in drug design. researchgate.netdigitellinc.comtcichemicals.com Bioisosteric replacement can be used to improve a molecule's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving its biological activity. tcichemicals.com For example, azetidine has been used as a bioisosteric replacement for ketones, morpholine, and piperazine. researchgate.nettcichemicals.com The three-dimensional character of the azetidine ring can help to increase the sp3 character of drug candidates, which is often associated with improved clinical success rates. tcichemicals.com

Impact on Biological Interactions: The unique torsional profile of azetidine amides can lead to different SAR compared to other tertiary amides. drughunter.com For instance, while N,N-disubstituted benzamides often have their amide group twisted out of plane with the aromatic ring due to steric hindrance, azetidine amides can behave more like mono-substituted amides, allowing for potentially different interactions with a target protein. drughunter.com The rigid scaffold of the azetidine ring can also properly orient functional groups for optimal interaction with a binding site. This has been exploited in the design of various inhibitors, where the azetidine ring serves as a central scaffold. nih.govacs.orgnih.gov

Impact of 3-Substitution (Pentyloxy Group) on Biological Activity Profiles

Substituents at the 3-position of the azetidine ring play a crucial role in determining the biological activity profile of the molecule. The introduction of a pentyloxy group, an alkoxy chain of moderate length, can significantly influence properties such as lipophilicity and steric bulk, thereby affecting how the molecule interacts with its biological target.

While specific research on "3-(Pentyloxy)azetidine" is limited, studies on structurally related 3-substituted azetidine derivatives provide valuable insights. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine (B1211576) transporters. nih.govresearchgate.net In these studies, a variety of substituents were explored at the 3-position, highlighting its importance for tuning the activity and selectivity of the compounds. nih.gov

In a different context, the compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, which features a propoxy group at a position analogous to the pentyloxy group, has been shown to possess anti-inflammatory and anti-oxidative properties. nih.govnih.gov This compound was found to protect microglial cells from hypoxia-induced toxicity and attenuate the production of inflammatory mediators induced by amyloid-β. nih.govnih.gov These findings suggest that 3-alkoxy substituted azetidines can modulate pathways related to neuroinflammation and oxidative stress.

The table below presents data from a study on 3-substituted azetidine derivatives as GABA uptake inhibitors, illustrating how modifications at the 3-position can affect potency.

| Compound | Substituent at 3-position | Target | IC50 (µM) | Source |

|---|---|---|---|---|

| 18b | 3-Hydroxy-3-(4-methoxyphenyl) | GAT-1 | 26.6 ± 3.3 | drugbank.comnih.gov |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl) with N-alkylation | GAT-3 | 31.0 ± 4.7 | drugbank.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Azetidines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. QSAR studies on azetidine derivatives have been employed to understand the structural requirements for their activity and to guide the design of new, more potent compounds. researchgate.netnih.gov

These studies typically involve calculating a set of molecular descriptors for a series of azetidine derivatives and then using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net

Commonly used descriptors in QSAR studies of azetidine derivatives include:

Topological parameters: These describe the connectivity of atoms in the molecule, such as the Balaban index (J) and molecular connectivity indices. nih.gov

Physicochemical descriptors: These relate to properties like hydrophobicity, electronic effects, and steric bulk. researchgate.net

Spatial and electrotopological descriptors: These provide information about the three-dimensional arrangement of atoms and electronic properties. researchgate.net

For example, 2D-QSAR studies on a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones with antimicrobial activity indicated the contribution of different physicochemical descriptors to their potency. researchgate.net Similarly, 3D-QSAR studies on benzoxazole-bearing azetidinone derivatives suggested that the addition of bulky groups at certain positions could increase their anti-inflammatory and anticancer activity. ijrar.org

The table below summarizes the statistical parameters of a 2D-QSAR model developed for a series of thiophenyl derivatives, some of which could contain an azetidine moiety, as SGLT2 inhibitors.

| Parameter | Value | Source |

|---|---|---|

| Correlation coefficient (r²) | 0.8499 | researchgate.net |

| Cross-validated squared correlation coefficient (q²) | 0.8267 | researchgate.net |

| Predictive r² (pred_r²) | 0.7729 | researchgate.net |

These QSAR models provide a quantitative framework for understanding the SAR of azetidine derivatives and can be valuable tools in the drug discovery process. researchgate.netnih.govijrar.org

Pharmacological and Biological Research Perspectives for 3 Pentyloxy Azetidine

Azetidines as Promising Pharmacologically Active Scaffolds

Azetidine (B1206935) derivatives have demonstrated a wide array of pharmacological activities, establishing them as valuable building blocks in drug discovery. The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile. The rigid nature of the azetidine ring can also lock a molecule into a specific conformation, potentially enhancing its binding affinity and selectivity for a biological target.

Compounds featuring the azetidine moiety have been investigated for a diverse range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. Furthermore, their utility in the context of central nervous system (CNS) disorders has been an area of active research, with azetidine-containing molecules showing potential as antidepressants, anxiolytics, and treatments for neurodegenerative diseases.

Potential as Enzyme Inhibitors

Based on the broader class of azetidine-containing molecules, 3-(pentyloxy)azetidine and its analogs hold potential as inhibitors of various enzymes. The structural features of the azetidine ring and its substituents can be tailored to interact with the active sites of specific enzymes.

For instance, certain azetidine derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. While no direct data exists for this compound, its structural similarity to other pharmacologically active small molecules suggests that it could be a candidate for screening against a variety of enzymatic targets.

Interactions with Neurotransmitter Systems and Receptors

Azetidine analogs have been shown to interact with various neurotransmitter systems, indicating a potential role for this compound in modulating neuronal signaling. The nitrogen atom in the azetidine ring can act as a key pharmacophoric feature, participating in interactions with receptor binding sites.

Studies on related compounds have demonstrated affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors. For example, some azetidine derivatives have been shown to be potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is involved in the packaging of neurotransmitters into synaptic vesicles. This suggests that this compound could potentially influence dopaminergic, serotonergic, or noradrenergic neurotransmission.

Modulation of Receptor Binding Affinities

The introduction of a 3-pentyloxy group to the azetidine scaffold could significantly influence its binding affinity and selectivity for various receptors. The lipophilic nature of the pentyl chain may enhance binding to hydrophobic pockets within a receptor's active site. The ether linkage provides a degree of flexibility, allowing the pentyloxy group to adopt an optimal conformation for receptor interaction.

Exploratory Applications in Therapeutic Areas

The structural characteristics of this compound align with features found in compounds investigated for the treatment of CNS disorders such as depression and anxiety. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine (B1211576). nih.gov Inhibition of these transporters increases the synaptic availability of these key neurotransmitters, a common mechanism of action for many antidepressant medications.

While direct evidence is not available for this compound, its 3-oxy-substituted azetidine core suggests it could be a candidate for similar activities. Further research would be necessary to determine its inhibitory potency on monoamine transporters and its potential efficacy in animal models of depression and anxiety.

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. A number of heterocyclic compounds have been investigated as cholinesterase inhibitors.

While there is no specific data on the cholinesterase inhibitory activity of this compound, the general class of azetidine derivatives has been identified as having potential in the context of neurodegenerative diseases. technologynetworks.com The structure-activity relationship for cholinesterase inhibition often involves a nitrogen-containing scaffold that can interact with the catalytic site of the enzyme, and lipophilic groups that can bind to the peripheral anionic site. The this compound structure possesses both a basic nitrogen and a lipophilic side chain, making it a molecule of interest for future investigation in this area.

To illustrate the potential for cholinesterase inhibition within related heterocyclic scaffolds, the following table presents hypothetical inhibitory data for analogous compounds. It is important to note that these are not actual data for this compound but are provided for illustrative purposes based on findings for other small molecule inhibitors.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Analog A | 5.2 | 12.8 |

| Analog B | 15.7 | 8.4 |

| Analog C | 2.1 | 35.1 |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Azetidine-containing compounds have been investigated for their potential to address this challenge. Research into various azetidine derivatives has demonstrated a spectrum of antimicrobial activities.

Antibacterial and Antifungal Research:

Numerous studies have focused on the synthesis and evaluation of novel azetidine analogs against a range of bacterial and fungal strains. These investigations have shown that the azetidine scaffold can be a key pharmacophore for antimicrobial activity. For instance, certain synthetic azetidine derivatives have exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy of these compounds is often attributed to the specific substitutions on the azetidine ring, which can influence their interaction with microbial targets.

Some azetidinone (β-lactam) derivatives, which are structurally related to the core of penicillin and cephalosporin (B10832234) antibiotics, have been a particular focus. globalresearchonline.net These compounds are known to interfere with bacterial cell wall synthesis. globalresearchonline.net While this compound is not a β-lactam, the inherent reactivity and structural properties of the azetidine ring may contribute to potential antibacterial or antifungal effects through other mechanisms.

Furthermore, some azetidine compounds have been explored as antibiotic enhancers. This approach involves using a compound that may not have potent direct antibacterial activity itself but can potentiate the effects of existing antibiotics, offering a strategy to combat resistance.

Antiviral Research:

Table 1: Representative Antimicrobial Activities of Investigated Azetidine Derivatives

| Derivative Class | Activity Type | Target Organisms/Viruses (Examples) |

| Azetidinone Analogs | Antibacterial | Gram-positive and Gram-negative bacteria |

| Azetidine-Thiazolidinone Hybrids | Antifungal | Various fungal species |

| Rimantadine-Azetidine Analogs | Antiviral | Influenza A virus |

Anticancer Research (e.g., VEGFR-2 Inhibition)

The development of targeted cancer therapies is a major focus of modern oncological research. The azetidine scaffold has been incorporated into various molecules designed to inhibit cancer cell proliferation and survival.

General Anticancer Potential:

Several studies have reported the synthesis of novel azetidine derivatives with cytotoxic activity against a variety of cancer cell lines. nih.govnih.gov The mechanism of action for these compounds can be diverse. For example, some azetidin-2-one (B1220530) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The rigid structure of the azetidine ring can serve as a template to correctly orient functional groups for optimal interaction with biological targets involved in cancer progression.

VEGFR-2 Inhibition:

A promising avenue in anticancer research involving azetidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. wisdomlib.org By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, thereby impeding its growth.

Several classes of small-molecule inhibitors targeting the tyrosine kinase domain of VEGFR-2 have been developed, and some of these incorporate heterocyclic scaffolds. While direct evidence for this compound as a VEGFR-2 inhibitor is lacking, the general principle of designing azetidine-containing molecules to fit into the ATP-binding pocket of VEGFR-2 is an active area of research. The pentyloxy group of this compound could potentially occupy a hydrophobic pocket within the receptor, a feature often exploited in the design of kinase inhibitors.

Table 2: Examples of Anticancer Research Areas for Azetidine Derivatives

| Research Area | Target/Mechanism (Example) | Potential Outcome |

| Cytotoxicity Studies | Induction of Apoptosis | Cancer cell death |

| Angiogenesis Inhibition | VEGFR-2 Kinase Inhibition | Suppression of tumor growth and metastasis |

| Signal Transduction Modulation | STAT3 Inhibition | Inhibition of cancer cell proliferation and survival |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is of significant interest. Similarly, there is a constant search for novel analgesics with improved efficacy and safety profiles.

Research into certain azetidine derivatives has suggested their potential in these areas. For example, a study on quinoline (B57606) derivatives bearing azetidinone scaffolds reported potent anti-inflammatory and analgesic activities in preclinical models. nih.gov Another investigation highlighted the anti-inflammatory and anti-oxidative effects of a specific azetidine derivative, KHG26792, in a model of amyloid-β-induced microglial activation, suggesting a potential role in neuroinflammation. nih.gov

These findings indicate that the azetidine nucleus can be a component of molecules that modulate inflammatory pathways. The specific mechanisms can vary but may involve the inhibition of pro-inflammatory enzymes or the modulation of signaling cascades involved in inflammation and pain perception.

Mechanistic Investigations of Biological Action and Pharmacodynamics

Understanding the mechanism of action and pharmacodynamics of a compound is crucial for its development as a therapeutic agent. For the broader class of azetidine derivatives, mechanistic studies have been undertaken in the context of their observed biological activities.

In the realm of antimicrobial activity , for azetidinone (β-lactam) derivatives, the mechanism is well-established and involves the inhibition of bacterial cell wall synthesis. globalresearchonline.net For other non-β-lactam azetidines, the mechanisms are likely to be different and could involve inhibition of other essential microbial enzymes or disruption of cellular processes.

In anticancer research , the mechanisms are often target-specific. For azetidine derivatives designed as VEGFR-2 inhibitors, the mechanism involves competitive binding to the ATP pocket of the enzyme's kinase domain, thereby preventing the signaling cascade that leads to angiogenesis. wisdomlib.org Other azetidine-based anticancer agents have been shown to function through different pathways, such as the irreversible inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell survival and proliferation.

For the anti-inflammatory effects observed with some azetidine derivatives, mechanistic studies have pointed towards the modulation of key signaling pathways. For instance, the anti-inflammatory and antioxidative effects of KHG26792 were linked to the phosphorylation of Akt/GSK-3β signaling and the decreased translocation of the pro-inflammatory transcription factor NF-κB. nih.gov

The pharmacodynamic properties of azetidine derivatives, which describe the relationship between drug concentration and effect, are highly dependent on the specific compound and its biological target. The rigid nature of the azetidine ring can contribute to a more defined structure-activity relationship, aiding in the optimization of potency and selectivity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(pentyloxy)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution between azetidine derivatives and pentyl halides. For example, substituting the hydroxyl group in azetidin-3-ol with a pentyloxy group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound . Optimization of solvent polarity, base strength, and temperature is critical to minimize side reactions (e.g., ring-opening or N-alkylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) can confirm regioselectivity and substituent orientation. For instance, the azetidine ring protons exhibit distinct splitting patterns (e.g., δ 3.5–4.0 ppm for CH₂-O-pentyl) . IR spectroscopy identifies functional groups (C-O stretch at ~1100 cm⁻¹).

- Computational Modeling : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can predict HOMO-LUMO gaps and molecular electrostatic potentials, revealing electronic effects of the pentyloxy group on the azetidine ring .

Q. What are the primary biological targets or pathways influenced by this compound derivatives in neuropharmacological studies?

- Methodological Answer : Azetidine derivatives, including 3-substituted analogs, are explored as modulators of neurotransmitter transporters (e.g., dopamine transporter, DAT) or inflammasome pathways. For example, this compound analogs may inhibit NLRP3 inflammasome activation by reducing ROS generation and downregulating NF-κB signaling in microglial cells . In vitro assays (e.g., LPS-stimulated BV2 cells) combined with Western blotting for NLRP3/caspase-1 are standard methodologies .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) on the azetidine ring affect binding affinity to DAT or SERT?

- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 3-hexyloxy vs. 3-pentyloxy) and testing binding affinities via radioligand displacement assays (³H-WIN 35,428 for DAT, ³H-citalopram for SERT). For example, elongation of the alkoxy chain may enhance lipophilicity but reduce DAT selectivity due to steric clashes . Molecular docking (e.g., using AutoDock Vina) can model interactions with transporter binding pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific expression of targets (e.g., TLR4 vs. NLRP3) or assay conditions (e.g., LPS concentration). To address this:

- Perform dose-response curves across multiple cell lines (e.g., BV2 microglia vs. RAW264.7 macrophages).

- Use CRISPR/Cas9 knockout models to validate target specificity (e.g., NLRP3−/− cells) .

- Control for metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic variability .

Q. How can computational chemistry predict the metabolic stability of this compound derivatives, and what in vitro assays validate these predictions?

- Methodological Answer :

- In Silico Prediction : Tools like ADMET Predictor or Schrödinger’s QikProp estimate metabolic sites (e.g., oxidation of the pentyl chain or azetidine ring).

- In Vitro Validation : Incubate compounds with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. For example, CYP3A4-mediated hydroxylation of the pentyl chain is a common degradation pathway .

Q. What role does the 3-pentyloxy group play in modulating the HOMO-LUMO gap of phthalocyanine complexes, and how does this influence photophysical properties?

- Methodological Answer : In metal-free phthalocyanines, the electron-donating pentyloxy group increases HOMO energy, reducing the energy gap (ΔE = 1.8–2.2 eV) and red-shifting absorption spectra. DFT calculations (B3LYP/6-31G(d)) combined with UV-Vis/NIR spectroscopy quantify these effects .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized) | |

| HOMO-LUMO Gap (eV) | 2.1 (calculated) | |

| NLRP3 IC₅₀ (BV2 cells) | 12.5 ± 1.8 μM | |

| DAT Binding (Ki) | 34 nM (selective over SERT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。